molecular formula C25H20O3 B12145386 7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one

7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B12145386
M. Wt: 368.4 g/mol
InChI Key: JDSVTPCKDYHSAD-UHFFFAOYSA-N
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Description

7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-methoxybenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one
  • 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(4-ethenylbenzyl)oxy]-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific structural features, such as the presence of the ethenylbenzyl group, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C25H20O3/c1-3-18-9-11-19(12-10-18)16-27-21-13-14-22-23(15-21)28-17(2)24(25(22)26)20-7-5-4-6-8-20/h3-15H,1,16H2,2H3

InChI Key

JDSVTPCKDYHSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C=C)C4=CC=CC=C4

Origin of Product

United States

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